molecular formula C12H11BrN2S B5529594 N-allyl-4-(4-bromophenyl)-1,3-thiazol-2-amine

N-allyl-4-(4-bromophenyl)-1,3-thiazol-2-amine

Cat. No. B5529594
M. Wt: 295.20 g/mol
InChI Key: IJBFRPQVSKBYLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of N-allyl-4-(4-bromophenyl)-1,3-thiazol-2-amine and related compounds typically involves multi-step chemical reactions, including nucleophilic substitution and cyclization processes. For instance, a three-component reaction between primary amines, carbon disulfide, and bromoacetophenone has been reported to afford novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, showcasing a rapid and innovative route to similar molecules (Safaei-Ghomi et al., 2012).

Molecular Structure Analysis

The molecular structure of N-allyl-4-(4-bromophenyl)-1,3-thiazol-2-amine and its analogs has been elucidated through various spectroscopic techniques and X-ray crystallography. For example, studies on similar compounds have revealed detailed insights into their crystalline structure, highlighting the importance of intermolecular hydrogen bonding and π-π stacking interactions in stabilizing the molecular configuration (Nadaf et al., 2019).

properties

IUPAC Name

4-(4-bromophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2S/c1-2-7-14-12-15-11(8-16-12)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBFRPQVSKBYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine

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